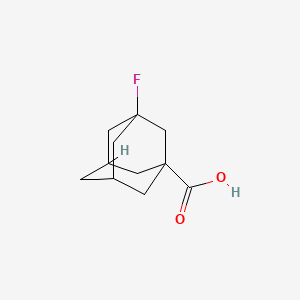

3-Fluoroadamantane-1-carboxylic acid

Overview

Description

3-Fluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its rigid and symmetrical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-fluoroadamantane-1-carboxylic acid typically involves a multi-step synthetic route. One common method starts with 3-hydroxyadamantane-1-carboxylic acid. This compound is reacted with Ishikawa’s reagent to introduce the fluorine atom, followed by a reaction with diphenylphosphoryl azide to form 3-fluoro-1-isocyanatoadamantane . The overall yield of this process is approximately 76%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents such as halides and nucleophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted adamantane derivatives.

Oxidation Products: Carboxylate derivatives.

Reduction Products: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders Treatment

One of the primary applications of 3-fluoroadamantane-1-carboxylic acid is in the treatment of neurological disorders. It has been shown to enhance the metabolic stability of adamantane-containing compounds, making them more effective for conditions such as memory loss and Parkinson's disease. The incorporation of a fluoro substituent on the adamantyl group improves the pharmacokinetic properties of these compounds, allowing for better central nervous system absorption .

Antiviral and Antibacterial Agents

Fluorinated adamantanes, including this compound, have been evaluated for their potential as antiviral and antibacterial agents. The modification of existing drugs with an adamantane moiety has been recognized as a method to enhance their efficacy against various pathogens. For instance, derivatives of this compound have been studied for their effectiveness against influenza viruses and other viral infections .

Case Study 1: Fluoroadamantane Derivatives in Neurology

A study demonstrated that this compound derivatives exhibited significant neuroprotective effects in animal models of Parkinson's disease. The results indicated improved cognitive function and reduced neurodegeneration markers when administered alongside traditional therapies .

Case Study 2: Antiviral Activity Against Influenza

Research indicated that compounds derived from this compound showed potent antiviral activity against influenza A virus. These compounds were able to inhibit viral replication effectively, suggesting a promising avenue for developing new antiviral medications .

Material Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms, making them suitable for high-performance applications in coatings and adhesives .

Nanotechnology

The compound has also been explored in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique structural properties allow it to encapsulate therapeutic agents effectively, improving their bioavailability and targeting capabilities within biological systems .

Data Tables

Mechanism of Action

The mechanism of action of compounds derived from 3-fluoroadamantane-1-carboxylic acid often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting soluble epoxide hydrolase inhibit the enzyme’s activity, leading to increased levels of epoxyeicosatrienoic acids, which have various physiological effects . The molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

- 3,5-Difluoroadamantane-1-carboxylic acid

- 3,5,7-Trifluoroadamantane-1-carboxylic acid

- 3-Chloroadamantane-1-carboxylic acid

Comparison:

- Fluorine Substitution: The introduction of fluorine atoms at different positions on the adamantane ring can significantly alter the compound’s properties, such as melting point and lipophilicity .

- Biological Activity: Fluorinated derivatives often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .

- Metabolic Stability: Compounds with multiple fluorine atoms tend to have increased metabolic stability, making them more suitable for pharmaceutical applications .

Biological Activity

3-Fluoroadamantane-1-carboxylic acid (C11H15FO2) is a fluorinated derivative of adamantane, a compound known for its unique cage-like structure and diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, pharmacological potential, and relevant research findings.

This compound can be synthesized through various methods, including direct fluorination of adamantane derivatives and carboxylation reactions. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

Pharmacological Applications

Neurological Disorders : Research indicates that this compound exhibits potential therapeutic effects in treating neurological disorders such as Parkinson's disease and memory loss. Its mechanism may involve enhancing dopaminergic activity or neuroprotective effects .

Antibacterial Activity : The compound has shown promising antibacterial properties. Studies have indicated that derivatives of adamantane, including this compound, possess significant antibacterial activity against various strains of bacteria. This effect is hypothesized to be due to the ability of the compound to interfere with bacterial DNA gyrase, similar to other fluoroquinolone antibiotics .

Case Studies and Research Findings

- Antibacterial Efficacy : A study on the antibacterial activity of fluoro-substituted adamantane derivatives highlighted that compounds with fluorine substitution exhibited enhanced potency against resistant bacterial strains. In vitro tests demonstrated that this compound had comparable efficacy to established antibiotics .

- Neuroprotective Effects : Research focusing on neuroprotective agents identified this compound as a potential candidate due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. These findings suggest its role in developing treatments for neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H15FO2 |

| Molecular Weight | 198.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

Q & A

Basic Questions

Q. What safety protocols are critical when handling 3-Fluoroadamantane-1-carboxylic acid?

Researchers must avoid inhalation, skin/eye contact, and dust/aerosol formation. Use fume hoods, wear PPE (gloves, lab coats, safety goggles), and ensure proper ventilation. For spills, absorb with inert materials (e.g., diatomite) and decontaminate surfaces with alcohol. Store in a cool, dry area away from incompatible reagents. In case of exposure, rinse affected areas with water and seek medical attention .

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

- HPLC for purity assessment (≥98% by area normalization).

- NMR spectroscopy (¹H/¹³C, 19F) to confirm fluorine substitution and adamantane core structure.

- Mass spectrometry (HRMS or LC-MS) for molecular weight verification. Cross-referencing with pharmacopeial standards (e.g., USP/EP) ensures traceability .

Q. What regulatory guidelines apply to its use in academic research?

The compound is exempt from SARA Title III (no reportable components), California Prop 65 (non-carcinogenic), and IARC classifications. Compliance with OSHA laboratory safety standards and institutional biosafety protocols is mandatory .

Advanced Research Questions

Q. How can contradictions in stability data for fluorinated adamantane derivatives be resolved?

Conduct systematic stability studies under controlled conditions (temperature, humidity, light) using:

- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months).

- Thermogravimetric analysis (TGA) to assess thermal decomposition.

- Comparative DFT calculations to predict bond dissociation energies. Discrepancies often arise from solvent interactions or impurities; use orthogonal methods (e.g., XRD for crystallinity) to validate results .

Q. What strategies enable selective functionalization of the carboxylic acid group without disrupting the adamantane core?

- Protective groups : Use tert-butyl esters or silyl ethers to shield the carboxylic acid during reactions.

- Mild reaction conditions : Employ low temperatures (0–25°C) and non-acidic catalysts (e.g., DCC/DMAP for amidation).

- Post-functionalization deprotection : Remove protective groups via acid hydrolysis (e.g., TFA for tert-butyl esters) .

Q. How should researchers address gaps in ecological toxicity data for this compound?

Perform OECD 201/202 tests (algae/Daphnia acute toxicity) and soil column studies to evaluate bioaccumulation and mobility. For persistence analysis:

- Use radiolabeled isotopes (e.g., ¹⁴C) in biodegradation assays under aerobic/anaerobic conditions.

- Monitor hydrolysis rates at varying pH levels (3–9) to assess environmental half-life .

Q. What experimental designs optimize fluorinated adamantane derivative synthesis for drug discovery?

- DoE (Design of Experiments) : Vary fluorination reagents (e.g., Selectfluor vs. DAST) and reaction times to maximize yield.

- In situ monitoring : Use FTIR or Raman spectroscopy to track fluorine incorporation.

- Crystallography : Resolve crystal structures to correlate substituent positioning with biological activity (e.g., enzyme inhibition) .

Q. Methodological Notes

- Safety : Toxicity data are limited; assume acute toxicity (LD₅₀) and implement spill containment protocols .

- Synthesis : Adamantane derivatives often require high-pressure hydrogenation or photochemical fluorination; optimize catalysts (e.g., Pd/C for hydrogenolysis) .

- Data Validation : Use PubChem CID cross-referencing and third-party analytical certificates (e.g., Santa Cruz Biotechnology) for reproducibility .

Properties

IUPAC Name |

3-fluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJULXDNAWKQQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902090 | |

| Record name | NoName_1299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-50-2 | |

| Record name | 3-Adamantanecarboxylic acid, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoroadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.